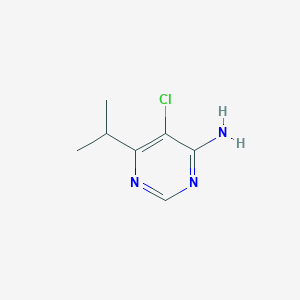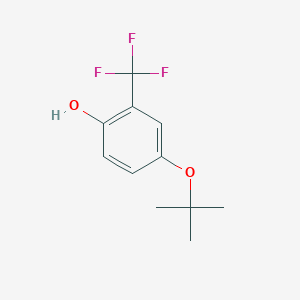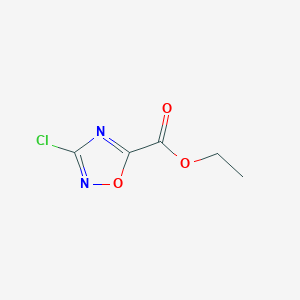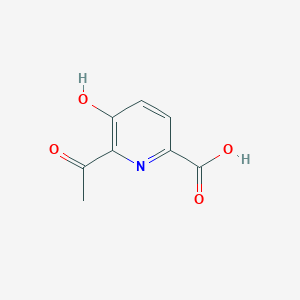
3-(Cyclohexylmethyl)-2-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-2-ethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 2-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reaction. The use of high-pressure reactors and automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-ethylcyclohexanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-2-ethylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-2-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-2-ethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylphenol: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.
Cyclohexylmethylphenol: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
3-(Cyclohexylmethyl)phenol: Similar but lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness
3-(Cyclohexylmethyl)-2-ethylphenol is unique due to the presence of both the cyclohexylmethyl and ethyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-2-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-14-13(9-6-10-15(14)16)11-12-7-4-3-5-8-12/h6,9-10,12,16H,2-5,7-8,11H2,1H3 |
Clave InChI |
QNMUXUXTQULTFK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)













